3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride
Overview
Description
3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine group to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride
- 3-(2-bromophenyl)-1H-1,2,4-triazol-5-amine hydrochloride
- 3-(2-methylphenyl)-1H-1,2,4-triazol-5-amine hydrochloride
Uniqueness
3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom significantly influences the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
Biological Activity
3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine; hydrochloride
- Molecular Formula : C₈H₈ClF₃N₄
- Molecular Weight : 214.63 g/mol
The compound's structure features a triazole ring substituted with a fluorophenyl group, which may enhance its lipophilicity and influence its biological interactions compared to non-fluorinated analogs .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms with promising results:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate activity |
Enterococcus faecalis | Moderate activity |
Bacillus cereus | Moderate activity |
Enterobacter aerogenes | Moderate activity |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown antifungal properties, particularly in inhibiting fungal growth in laboratory settings. Its mechanism involves disrupting fungal cell membrane integrity, which is crucial for maintaining cellular functions .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia):
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15.63 |
U-937 | 10.38 |
The compound's ability to activate apoptotic pathways highlights its potential as an anticancer agent. Flow cytometry assays indicated that it acts in a dose-dependent manner to induce cell death .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The fluorophenyl group enhances binding affinity to certain enzymes and receptors, leading to inhibition or activation of critical biological processes. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair pathways.
- Receptor Interaction : It can interact with various receptors that modulate cell survival and proliferation.
Research Findings and Case Studies
Several studies have demonstrated the biological efficacy of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial activity against several bacterial strains and found that derivatives of triazole compounds exhibited varying levels of effectiveness, with some derivatives outperforming established antibiotics.
- Cytotoxicity Assays : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in increased levels of p53 expression and caspase activation, indicating a pathway leading to apoptosis.
- Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the compound and amino acid residues in target proteins, further supporting its potential therapeutic applications .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4.ClH/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7;/h1-4H,(H3,10,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOZDGYYXXORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-61-8 | |
Record name | 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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